DPPH Radical Scavenging Activity: Macluraxanthone vs. 5-O-Methylmacluraxanthone
In a direct head-to-head comparison of two xanthones co-isolated from Garcinia nigrolineata leaves, macluraxanthone demonstrated significant DPPH radical scavenging activity with an IC50 of 6.32 μg/mL, whereas 5-O-methylmacluraxanthone was completely inactive in the same assay system [1]. This striking functional divergence arises from a single structural difference: methylation of the C-5 hydroxyl group in 5-O-methylmacluraxanthone eliminates the free phenolic hydroxyl required for hydrogen atom donation to DPPH radicals.
| Evidence Dimension | DPPH radical scavenging activity |
|---|---|
| Target Compound Data | IC50 = 6.32 μg/mL |
| Comparator Or Baseline | 5-O-methylmacluraxanthone: inactive (no IC50 measurable) |
| Quantified Difference | Complete loss of activity upon O-methylation |
| Conditions | DPPH radical scavenging assay; xanthones isolated from Garcinia nigrolineata leaves |
Why This Matters
This evidence demonstrates that the free hydroxyl group at C-5 is essential for antioxidant function; procurement of 5-O-methylmacluraxanthone would yield no measurable antioxidant activity, whereas macluraxanthone provides quantifiable radical scavenging.
- [1] Margasari H, Fitriani L, Sari F, Azmi M, Ramadhan N, Tanjung M, et al. Structural Features of Xanthone from Leaves of Garcinia nigrolineata Planch. ex T. Anderson against 4T1 Breast Cancer Cells and DPPH Radicals. Advanced Journal of Chemistry, Section A. 2026; Article 241857. View Source
